m-PEG9-C4-SH

PROTAC linker design heterobifunctional PEG linkers structural differentiation

PROTAC linker optimization often fails due to suboptimal spacer length or missing hydrophobic domains near conjugation sites. m-PEG9-C4-SH solves this with a defined 9-unit PEG chain plus a four-carbon butyl spacer-unlike m-PEG9-SH which lacks the C4 domain. - Solid at RT: Enables precise gravimetric dispensing for automated high-throughput library synthesis. - Heterobifunctional: Methoxy terminus + thiol-reactive group for controlled E3 ligase-target conjugations. - ≥98% purity: Batch-to-batch consistency for SAR studies on ternary complex formation.

Molecular Formula C23H48O9S
Molecular Weight 500.7 g/mol
Cat. No. B15144663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG9-C4-SH
Molecular FormulaC23H48O9S
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCS
InChIInChI=1S/C23H48O9S/c1-24-7-8-26-11-12-28-15-16-30-19-20-32-22-21-31-18-17-29-14-13-27-10-9-25-6-4-2-3-5-23-33/h33H,2-23H2,1H3
InChIKeyXYHHQIFKGILNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG9-C4-SH: PEG9 Linker with C4 Spacer


m-PEG9-C4-SH (CAS T18225; molecular formula C23H48O9S; molecular weight 500.69) is a monodisperse, heterobifunctional polyethylene glycol (PEG)-based linker specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It belongs to the PEG class of PROTAC linkers and is characterized by three distinct structural modules: an inert methoxy (m-) terminus, a hydrophilic nine-unit PEG chain (PEG9), and a terminal thiol (-SH) reactive group . Unlike its closest analog m-PEG9-SH, which directly links the PEG9 chain to the thiol group, m-PEG9-C4-SH incorporates a four-carbon butyl (C4) spacer between the PEG domain and the terminal sulfhydryl . This C4 insertion distinguishes it from the broader family of m-PEGn-SH linkers (where n typically ranges from 2 to 24) and confers unique spatial and physicochemical properties relevant to ternary complex formation in targeted protein degradation applications .

Why m-PEG9-C4-SH Is Irreplaceable


The length, flexibility, and structural composition of PROTAC linkers are critical determinants of ternary complex formation efficiency and resultant target protein degradation [1]. Linkers that are too short may sterically hinder the cooperative binding of the E3 ligase and the target protein, while linkers that are excessively long or flexible can increase entropic penalties and reduce degradation potency [2]. The insertion of a hydrophobic C4 alkyl spacer adjacent to the thiol group—as present in m-PEG9-C4-SH but absent in m-PEG9-SH—introduces a region of local hydrophobicity that can modulate the physicochemical properties of the resulting PROTAC conjugate . Furthermore, the physical state of the linker (solid vs. liquid) impacts handling, formulation, and long-term stability in laboratory and industrial settings. Generic substitution with shorter PEGn-thiol variants (e.g., m-PEG3-SH or m-PEG4-SH) fundamentally alters the spatial reach and conformational flexibility of the PROTAC molecule, while substitution with m-PEG9-SH removes the hydrophobic C4 spacer entirely—both changes can significantly impact ternary complex formation geometry and subsequent degradation efficiency [1].

m-PEG9-C4-SH: Differentiation Evidence


C4 Spacer Structural Distinction

m-PEG9-C4-SH contains a four-carbon butyl (C4) spacer interposed between the PEG9 chain and the terminal thiol group, whereas the closest structural analog m-PEG9-SH has the thiol group directly appended to the terminal ethylene glycol unit . This structural difference is confirmed by canonical SMILES representation: m-PEG9-C4-SH (COCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCS) vs. m-PEG9-SH (COCCOCCOCCOCCOCCOCCOCCOCCOCCS) . The C4 spacer introduces a hydrophobic domain adjacent to the reactive thiol, which can influence the local chemical environment during conjugation reactions and modulate the overall hydrophilicity-hydrophobicity balance of the PROTAC conjugate .

PROTAC linker design heterobifunctional PEG linkers structural differentiation

Solid Physical State Advantage

m-PEG9-C4-SH exists as a solid at room temperature, whereas the comparator m-PEG9-SH is supplied as a liquid (colorless to light yellow) . The solid physical state of m-PEG9-C4-SH offers practical advantages for accurate weighing, long-term storage stability, and compatibility with solid-phase synthesis workflows. Additionally, the C4 spacer may influence the solubility profile in organic solvents commonly used in PROTAC synthesis .

linker handling PROTAC formulation physical state

Purity Specification Comparison

Purity specifications for m-PEG9-C4-SH and related linkers vary by supplier. InvivoChem lists m-PEG9-C4-SH at ≥98% purity . For the comparator m-PEG9-SH, Fisher Scientific (MedChemExpress source) lists purity at ~99.7% , while MuseChem lists m-PEG9-SH at ≥95% purity . For the shorter comparator m-PEG4-SH, TargetMol lists purity at ≥98% . These vendor-dependent purity metrics directly impact batch-to-batch reproducibility in PROTAC synthesis and should inform procurement specifications.

PROTAC linker procurement purity specification quality control

PEG9 vs. PEG4 Linker Length

m-PEG9-C4-SH contains a nine-unit PEG chain (PEG9), whereas shorter alternatives such as m-PEG4-SH contain only four ethylene glycol units . The molecular weight of m-PEG9-C4-SH (500.69) is approximately 2.2-fold greater than m-PEG4-SH (224.32) . Systematic studies of PROTAC linker length have demonstrated that linker length profoundly impacts degradation efficiency, with optimal linker length varying by specific target protein and E3 ligase pair [1]. Linkers that are too short may prevent productive ternary complex formation due to steric clashes, while excessive linker length can reduce degradation potency [1].

PROTAC linker length ternary complex formation degradation efficiency

m-PEG9-C4-SH: Optimal Applications


C4 Spacer: Modulating Hydrophobicity

m-PEG9-C4-SH is specifically indicated for PROTAC synthesis campaigns where linker composition beyond simple PEG hydrophilicity is required . The C4 alkyl spacer introduces a localized hydrophobic domain adjacent to the conjugation site, which may beneficially modulate the overall hydrophilicity-hydrophobicity balance of the PROTAC construct—a property not achievable with m-PEG9-SH . This structural feature is particularly relevant for PROTACs targeting proteins with hydrophobic binding pockets or when optimizing cellular permeability profiles . Researchers evaluating linker structure-activity relationships should consider m-PEG9-C4-SH as a distinct chemical entity separate from the m-PEGn-SH series.

Solid-Phase Synthesis and Automation

The solid physical state of m-PEG9-C4-SH at room temperature distinguishes it from liquid m-PEG9-SH and makes it particularly suitable for automated solid dispensing systems and solid-phase synthesis workflows . In high-throughput PROTAC library synthesis, solid reagents enable precise gravimetric dispensing, reduced solvent handling, and simplified automation compared to liquid alternatives . The ≥98% purity specification from InvivoChem further supports its use in workflows where batch-to-batch reproducibility is essential .

Extended PEG9 Spacer Reach

m-PEG9-C4-SH provides a PEG9 spacer length (9 ethylene glycol units) combined with the C4 alkyl extension, offering extended spatial reach compared to shorter PEGn-thiol linkers such as m-PEG3-SH or m-PEG4-SH . Systematic linker length optimization studies have established that linker length is a critical determinant of PROTAC degradation efficiency, with optimal length varying by specific E3 ligase–target protein pair [1]. m-PEG9-C4-SH should be included in linker screening panels when optimizing ternary complex formation geometry for challenging protein targets that require extended linker reach [1].

Technical Documentation Hub

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